molecular formula C18H23NO B1385383 2,5-Dimethyl-N-(2-propoxybenzyl)aniline CAS No. 1040687-63-5

2,5-Dimethyl-N-(2-propoxybenzyl)aniline

Cat. No.: B1385383
CAS No.: 1040687-63-5
M. Wt: 269.4 g/mol
InChI Key: IXEICUJJWVZHLA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-propoxybenzyl)aniline is a chemical compound used for proteomics research . It has a molecular formula of C18H23NO and a molecular weight of 269.39 .

Scientific Research Applications

Enhanced Detection of Carbohydrates

The use of matrices like 2,5-dihydroxybenzoic acid/N,N-dimethylaniline has been demonstrated to improve the detection of carbohydrates. These matrices are superior for native glycans in terms of signal intensities and homogeneity of sample distribution. This has implications for automated identification and quantitative analysis of native oligosaccharides in complex samples (Snovida, Rak-Banville, & Perreault, 2008).

Application in Photochemistry

Research on the irradiation of N-(4-dimethylaminobenzylidene) aniline reveals interesting photochemical properties. Contrary to earlier reports, it does not produce cis-4,4′-bis(dimethylamino)stilbene and azobenzene but exhibits significant phosphorescence, indicating potential applications in photochemical studies (Ohta & Tokumaru, 1975).

Chemoselectivity in Aniline Methylation

A study on the chemoselectivity toward mono-N-methylation of functionalized anilines using dimethyl carbonate over NaY faujasite shows exclusive formation of N-methylanilines without concurrent O-methylation or N-/O-methoxycarbonylation side processes. This highlights its potential for specific chemical synthesis applications (Selva, Tundo, & Perosa, 2003).

Degradation by Hydroxyl Radicals

The kinetics and mechanism of degradation of 2,6-dimethyl-aniline by hydroxyl radicals have been investigated. The study contributes to understanding the environmental fate and treatment processes for certain aniline compounds (Boonrattanakij, Lu, & Anotai, 2009).

Nonlinear Optical Material Applications

A study on the synthesis, growth, and characterization of 2,5-dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline demonstrates its potential as a nonlinear optical material for photonic and optoelectronic applications. The research findings suggest its use in advanced technological applications (Sathishkumar et al., 2021).

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-(2-propoxybenzyl)aniline is not specified in the search results. It’s mentioned that it’s used for proteomics research , but the exact role it plays in this field is not detailed.

Future Directions

The future directions of research involving 2,5-Dimethyl-N-(2-propoxybenzyl)aniline are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

Properties

IUPAC Name

2,5-dimethyl-N-[(2-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-4-11-20-18-8-6-5-7-16(18)13-19-17-12-14(2)9-10-15(17)3/h5-10,12,19H,4,11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEICUJJWVZHLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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